Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate
Description
Ethyl 3-(4-bromo-2-nitrophenyl)acrylate (CAS: 124840-61-5) is an α,β-unsaturated ester featuring a bromo-substituted nitroarene moiety. Its structure comprises an acrylate group linked to a 4-bromo-2-nitrophenyl ring, making it a versatile intermediate in organic synthesis.
Synthesis: The compound is synthesized via a Wittig-Horner reaction using dimethyl (4-bromo-2-nitrobenzyl)phosphonate and ethyl glyoxalate in the presence of triethylamine and toluene, yielding the product in 72% efficiency after column chromatography . It is isolated as a yellow solid and serves as a precursor for pharmaceutical intermediates, such as 7-bromo-2-hydroxyquinoline, through nitro group reduction and cyclization .
Applications: Its primary utility lies in synthesizing heterocyclic compounds, particularly quinoline derivatives, which are critical in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBTPDPXPXTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acrylate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-(4-methoxy-2-nitrophenyl)acrylate.
Reduction: Ethyl 3-(4-amino-2-nitrophenyl)acrylate.
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromo group can participate in electrophilic aromatic substitution reactions, affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, influencing their reactivity and applications.
Impact of Differences :
- Cyano vs. Nitro Groups: The cyano group in Ethyl 3-(4-bromophenyl)-2-cyanoacrylate enhances electrophilicity at C2, favoring nucleophilic attacks, whereas the nitro group in the target compound directs reactivity toward reduction and cyclization .
- Ester Type : Acrylate esters (α,β-unsaturated) exhibit greater conjugation and reactivity in Michael additions compared to saturated acetates .
Key Observations :
Reactivity in Reduction and Cyclization
The nitro group in Ethyl 3-(4-bromo-2-nitrophenyl)acrylate is reduced to an amine using iron powder in acetic acid, followed by cyclization with piperidine to form 7-bromo-2-hydroxyquinoline .
| Compound | Reduction Efficiency | Cyclization Product |
|---|---|---|
| This compound | High (80–90%) | 7-Bromo-2-hydroxyquinoline |
| Ethyl 3-(2-amino-4-bromophenyl)acrylate | N/A | No cyclization (lacks nitro) |
Notable Contrasts:
- Analogs lacking the nitro group (e.g., Ethyl 3-(4-bromophenyl)acrylate) cannot undergo nitro-to-amine reduction, limiting their utility in heterocycle synthesis .
- Meta-nitro derivatives (e.g., Ethyl 2-(4-bromo-3-nitrophenyl)acetate) may exhibit slower reduction kinetics due to reduced electronic activation .
Biological Activity
Ethyl 3-(4-bromo-2-nitrophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including synthesis methods, cytotoxicity studies, and the implications of its chemical structure on its pharmacological properties.
Chemical Structure and Synthesis
This compound features a bromine atom and a nitro group attached to a phenyl ring, linked through an ethyl acrylate moiety. The synthesis typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with ethyl acrylate, often utilizing potassium carbonate as a base under reflux conditions in solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to isolate the compound in high purity .
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it has been evaluated against the MCF7 breast cancer cell line, revealing varying degrees of antiproliferative activity. The compound's structure, particularly the presence of the nitro group and bromine atom, plays a crucial role in its interaction with biological targets.
A comparative study indicated that while this compound exhibited lower cytotoxicity than some natural products, modifications to its structure could enhance its activity. For example, compounds bearing enone fragments showed increased potency compared to their counterparts lacking this feature .
Table 1: Cytotoxicity Data Against MCF7 Cell Line
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | >10 | Low |
| Compound with enone fragment | <5 | High |
| Aspernomine (natural product) | <1 | Very High |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage . The nitro group is particularly noteworthy as it can undergo reduction within biological systems, potentially leading to reactive intermediates that contribute to its cytotoxic effects.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : In vitro assays demonstrated that this compound inhibited the proliferation of MCF7 cells with an IC50 value exceeding 10 µM, indicating moderate activity. Further modifications are being explored to enhance this activity.
- Antimicrobial Activity : Research has also assessed the compound's antimicrobial properties against various bacterial strains. Initial results indicated that it possesses certain inhibitory effects on Gram-positive and Gram-negative bacteria, although further studies are needed to establish minimum inhibitory concentrations (MICs) .
Conclusion and Future Directions
This compound presents a promising scaffold for further drug development due to its unique structural features and biological activities. Ongoing research aims to optimize its synthesis and enhance its anticancer properties through structural modifications. The exploration of its mechanisms of action and broader biological activities will be crucial for understanding its potential therapeutic applications.
Future investigations should focus on:
- Structural Optimization : Modifying the compound to improve its potency and selectivity against cancer cells.
- Mechanistic Studies : Elucidating the pathways through which this compound induces cell death.
- Broader Biological Testing : Expanding testing to other cancer types and assessing potential side effects.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-Bromo-2-nitrophenyl)acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding acrylic acid derivative. For example, catalytic methods such as ruthenium-catalyzed oxidative alkenylation can introduce the acrylate group to the aromatic ring (e.g., using ethyl acrylate as a precursor) . Optimization involves adjusting reaction temperature (70–100°C), solvent choice (e.g., water or ethanol for greener synthesis), and catalyst loading (e.g., [RuCl₂(p-cymene)]₂ with KPF₆ as an additive). Purification via column chromatography or recrystallization is critical to isolate the product. Reaction progress is monitored using TLC or HPLC .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the acrylate double bond (δ 6.3–7.5 ppm for protons, δ 120–140 ppm for carbons) and aromatic protons (split by nitro and bromo substituents) .
- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL/SHELXS) resolves molecular geometry and packing. The bromo and nitro groups induce steric and electronic effects, influencing bond angles and torsion angles .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of vapors (common for acrylate esters).
- Store in a cool, dry place away from oxidizers; monitor for decomposition (nitro groups may pose explosive risks under extreme conditions). Safety data for analogous esters (e.g., ethyl caffeate) suggest similar precautions .
Advanced Research Questions
Q. How do the electronic effects of the bromo and nitro substituents influence the compound’s reactivity in Diels-Alder or cross-coupling reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the phenyl ring for nucleophilic attacks or meta-directing electrophilic substitutions. The bromo group (-Br) acts as a weaker EWG but can participate in Suzuki-Miyaura cross-coupling if reduced to a boronic ester. In Diels-Alder reactions, the acrylate’s electron-deficient double bond (enhanced by EWGs) acts as a dienophile, favoring cycloaddition with electron-rich dienes. Computational studies (DFT) can predict regioselectivity and transition-state energies .
Q. What strategies resolve contradictions in reported crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to resolve positional disorder (common with bromo groups) .
- Hydrogen Bonding Analysis : Apply graph set analysis (as per Etter’s rules) to compare hydrogen-bonding motifs across studies. Discrepancies in packing may arise from solvent inclusion or polymorphism .
- Validation Tools : Check CIF files with PLATON/CHECKCIF to identify outliers in bond lengths/angles .
Q. How can computational methods predict solid-state packing and hydrogen-bonding motifs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate crystal packing using force fields (e.g., AMBER) to model van der Waals and electrostatic interactions.
- Density Functional Theory (DFT) : Calculate intermolecular interaction energies (e.g., hydrogen bonds between nitro O and ethyl ester groups) .
- Software : Mercury (CCDC) visualizes predicted vs. experimental packing, while CrystalPredictor II screens polymorphs .
Q. What mechanistic insights explain competing pathways in the dimerization of acrylate derivatives?
- Methodological Answer : Competing pathways (e.g., [2+2] vs. [4+2] cycloaddition) are influenced by steric hindrance from substituents. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹³C NMR) track intermediate formation. For this compound, the bulky bromo group may favor [4+2] Diels-Alder over [2+2] due to reduced strain in the transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
